5-Bromo-N-ethylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

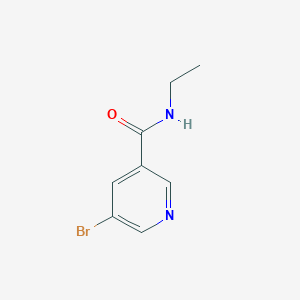

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNZQARQDQMTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622012 | |

| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-48-9 | |

| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-ethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 5-Bromo-N-ethylnicotinamide, a key building block in pharmaceutical and medicinal chemistry. This document details the synthesis of the requisite precursor, 5-bromonicotinic acid, and subsequently elaborates on two principal pathways for the synthesis of the target compound: direct amidation using a coupling agent and a two-step process via an acyl chloride intermediate.

Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to facilitate practical application and comparison of the methodologies.

Synthesis of the Precursor: 5-Bromonicotinic Acid

The common and efficient synthesis of this compound begins with the preparation of its precursor, 5-bromonicotinic acid, through the direct bromination of nicotinic acid.

Experimental Protocol: Bromination of Nicotinic Acid

This protocol outlines the synthesis of 5-bromonicotinic acid using thionyl chloride and bromine with an iron catalyst.[1][2]

Reagents:

-

Nicotinic Acid

-

Thionyl Chloride (SOCl₂)

-

Bromine (Br₂)

-

Powdered Iron (catalyst)

-

4N Sodium Hydroxide (NaOH) solution

-

Ice water

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

To a suitable reaction vessel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and powdered iron (1 g, 2% by weight of nicotinic acid).[1]

-

Heat the mixture to 70°C with stirring.

-

Slowly add bromine (40 ml, 0.78 mol) dropwise over 2 hours.

-

Reflux the reaction mixture for 6 hours with continuous stirring.

-

After reflux, distill off the excess bromine and thionyl chloride.

-

Cool the residue to 0°C and cautiously add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches approximately 3.

-

Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it with ice water (100 ml).

-

The crude product can be further purified by recrystallization from isopropyl alcohol to yield pure 5-bromonicotinic acid.

Quantitative Data for 5-Bromonicotinic Acid Synthesis

| Parameter | Value | Reference |

| Yield | 90-93% | [3] |

| Melting Point | 182°C | [3] |

| Purity (by GLC) | 100% | [3] |

Synthesis of this compound

Two primary methods for the synthesis of this compound from 5-bromonicotinic acid are detailed below.

Method 1: Direct Amidation using a Coupling Agent

This method involves the direct coupling of 5-bromonicotinic acid and ethylamine using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent.

The following protocol is adapted from patent literature describing the synthesis of 5-bromo-N-ethyl-nicotinamide.

Reagents:

-

5-Bromonicotinic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Ethylamine solution (in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 5-bromonicotinic acid (2 kg, 9.9 mol) in THF (19 L) and cool the solution to 0°C.

-

Add 1,1'-Carbonyldiimidazole (1.76 kg, 10.9 mol) over a period of 30 minutes.

-

Allow the reaction mixture to warm to ambient temperature and stir for an additional 2 hours.

-

Cool the reaction solution to -10°C.

-

Add an ethylamine solution in THF (6.5 L, 13 mol) over 20 minutes, ensuring the temperature does not exceed 15°C.

-

Allow the reaction to warm to ambient temperature and stir overnight.

-

Concentrate the reaction solution until a solid precipitates (to a volume of approximately 4 L).

-

Further purification can be achieved by standard chromatographic techniques or recrystallization.

References

5-Bromo-N-ethylnicotinamide molecular structure analysis

Regrettably, a comprehensive molecular structure analysis and in-depth technical guide for 5-Bromo-N-ethylnicotinamide cannot be fully generated at this time. Despite extensive searches of chemical databases and scientific literature, there is a significant lack of published experimental data for this specific compound. Key information required for a detailed analysis, such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, mass spectrometry, and biological activity studies, is not publicly available.

This document, therefore, serves to provide the foundational information that has been gathered and outlines the methodologies that would be employed for a complete analysis, should the data become available.

Molecular Identity and Basic Properties

Based on its chemical name and structure, the following information can be provided for this compound.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 173999-48-9 |

| Synonyms | 5-Bromo-N-ethylpyridine-3-carboxamide |

| Calculated Density | 1.471 g/cm³[1] |

| Calculated Boiling Point | 343.92 °C at 760 mmHg[1] |

Molecular Structure

The fundamental structure of this compound consists of a pyridine ring brominated at the 5-position, with an N-ethyl carboxamide group at the 3-position.

Caption: 2D Molecular Structure of this compound.

Hypothetical Experimental Protocols

While no specific experimental data for this compound has been found, the following are standard methodologies that would be used for its characterization.

Synthesis and Purification

A plausible synthetic route would involve the amidation of 5-bromonicotinic acid with ethylamine.

Caption: General workflow for the synthesis of this compound.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the ethyl group and the protons on the pyridine ring.

-

¹³C NMR: Would be used to determine the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Would be employed to establish the connectivity between atoms and definitively assign all proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Would be used to identify characteristic functional groups. Expected peaks would include N-H stretching and bending, C=O (amide I) stretching, and C-Br stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. Fragmentation patterns would help to confirm the structure.

-

-

X-ray Crystallography:

-

If a suitable single crystal can be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

-

Potential Biological Activity

While no biological data exists for this compound, research on related halogenated nicotinamide derivatives suggests potential for various biological activities. These include:

-

Antimicrobial and Antifungal Activity: Many nicotinamide derivatives have been investigated for their efficacy against various bacterial and fungal strains.[2]

-

Enzyme Inhibition: Nicotinamide analogs are known to inhibit various enzymes. For example, some derivatives act as inhibitors of succinate dehydrogenase, which could lead to fungicidal activity.[3]

-

Anti-inflammatory and Cytotoxic Effects: Other nicotinamide derivatives have shown potential as anti-inflammatory agents or have been evaluated for their cytotoxic effects against cancer cell lines.

Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any of these activities.

Conclusion

This compound is a chemical entity for which basic identifying information is available. However, a comprehensive understanding of its molecular structure, properties, and biological function is hampered by the absence of published experimental research. The protocols and potential activities described herein are based on established chemical principles and studies of analogous compounds. Definitive characterization and an in-depth technical guide await dedicated experimental investigation of this molecule.

References

5-Bromo-N-ethylnicotinamide: An Uncharted Mechanism of Action

Despite its availability as a chemical entity, a comprehensive, in-depth understanding of the mechanism of action for 5-Bromo-N-ethylnicotinamide remains largely uncharacterized in publicly available scientific literature. As a derivative of nicotinamide, a form of vitamin B3, its biological activities are presumed to be linked to the vast and complex landscape of NAD+ metabolism. However, specific molecular targets, quantitative biological data, and detailed signaling pathways for this particular compound have not been sufficiently elucidated to construct a detailed technical guide.

Based on its chemical structure, this compound is a halogenated derivative of N-ethylnicotinamide. The nicotinamide moiety is a well-established pharmacophore that interacts with a variety of enzymes central to cellular metabolism and signaling. The presence of a bromine atom at the 5-position and an ethyl group on the amide nitrogen introduces modifications that could potentially alter its binding affinity, selectivity, and pharmacokinetic properties compared to its parent compound, nicotinamide.

Plausible, Yet Unconfirmed, Biological Targets

Drawing parallels from structurally related nicotinamide derivatives, several key enzyme families emerge as plausible, albeit unconfirmed, targets for this compound. These include:

-

Poly(ADP-ribose) Polymerases (PARPs): Nicotinamide is a known inhibitor of PARP enzymes, which play a critical role in DNA repair and cell death pathways. It is conceivable that this compound could also exhibit inhibitory activity against PARPs. The bromination and N-ethylation may influence its potency and selectivity towards different PARP isoforms.

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases are key regulators of metabolism, inflammation, and aging. Nicotinamide acts as a feedback inhibitor of sirtuins. This compound might function as a modulator of sirtuin activity, although the specific nature of this interaction (inhibition or activation) would require experimental validation.

-

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical target for modulating cellular NAD+ levels. While some nicotinamide analogs can affect this pathway, it is unknown if this compound interacts with NAMPT.

-

Other NAD+-utilizing Enzymes: The nicotinamide core structure is recognized by a wide range of enzymes. Therefore, other potential targets could include CD38 and other ADP-ribosyl cyclases.

The Path Forward: A Need for Experimental Characterization

To delineate the precise mechanism of action of this compound, a systematic and rigorous experimental approach is necessary. The following experimental workflows would be essential to move from hypothetical targets to a validated mechanism of action.

Initial Target Screening and Validation

A logical first step would involve screening this compound against a panel of known nicotinamide-binding proteins to identify potential primary targets.

Caption: A generalized workflow for the initial identification of molecular targets for this compound.

Elucidating Downstream Cellular Effects

Following the identification of primary molecular targets, subsequent cell-based assays would be crucial to understand the functional consequences of this interaction within a biological context.

Caption: A conceptual workflow for investigating the cellular effects of this compound after target identification.

Conclusion

5-Bromo-N-ethylnicotinamide biological activity

An In-depth Technical Guide on the Biological Activity of 5-Bromo-N-ethylnicotinamide and Related Nicotinamide Derivatives

Introduction

This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, synthetic derivatives of nicotinamide are of significant interest to researchers and drug development professionals for their potential to modulate the activity of NAD+-dependent enzymes and other biological targets.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds to infer its likely mechanisms of action and therapeutic potential. Due to the limited publicly available data specifically for this compound, this document synthesizes information from analogous nicotinamide derivatives to present a thorough analysis for researchers.

Potential Biological Targets and Mechanisms of Action

The biological activity of nicotinamide derivatives can be largely attributed to their interaction with several key protein families. The addition of a bromine atom at the 5-position and an ethyl group on the amide nitrogen of the nicotinamide core can influence the molecule's potency, membrane permeability, and metabolic stability.[1]

Enzyme Inhibition

Nicotinamide derivatives are well-known for their ability to inhibit NAD+-utilizing enzymes. This inhibition often occurs through competitive binding at the NAD+ binding site.

-

Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair and cell survival.[1] Many PARP inhibitors, which have been successfully developed as anti-cancer agents, are based on the nicotinamide scaffold.[1]

-

Sirtuins: This family of NAD+-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging.[1] Modulation of sirtuin activity by nicotinamide derivatives is a key area of research for age-related and metabolic diseases.[1]

-

Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and has been implicated in metabolic diseases and cancer.[1] Nicotinamide derivatives can act as inhibitors of NNMT.[1]

-

Nicotinamidases: These enzymes hydrolyze nicotinamide and are potential targets for antimicrobial agents.[2]

Receptor Modulation

-

5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, has been identified as a potential target for nicotinamide-based compounds.[1]

-

α2-Adrenoceptor: Structurally related compounds, such as 5-Bromo-N-[4,5-dihydro-1H-imidazol-2-yl]-6-quinoxalinamine (UK14304), are known selective α2-adrenoceptor agonists.[2]

Kinase Inhibition

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A structurally similar compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, has demonstrated potent inhibitory activity against EGFR tyrosine kinase, suggesting a potential anti-cancer application.[3]

-

Translational and Transcriptional Kinases: Nicotinamide-based compounds have been developed as potent inhibitors of kinases involved in translation and transcription, such as MNK1/2 and p70S6K, showing efficacy in various cancer cell lines.

Quantitative Biological Data

| Compound | Target/Assay | Activity (IC50) | Reference |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | 0.09 µM | [3] |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 cancer cell line proliferation | 0.07 µM | [3] |

| Unspecified Nicotinamide Derivative | Caki-1 (renal cancer) cell growth | ~200 nM | [4] |

| Unspecified Nicotinamide Derivative | MDA-MB-231 (breast cancer) cell growth | ~200 nM | [4] |

Signaling Pathways

The following diagram illustrates a potential signaling pathway that could be modulated by a nicotinamide derivative acting as a PARP inhibitor.

Caption: Potential mechanism of action of this compound as a PARP inhibitor.

Experimental Workflows and Protocols

The following sections detail a general workflow for screening the biological activity of a novel compound like this compound and provide a sample protocol for a common enzymatic assay.

General Experimental Workflow

Caption: A generalized experimental workflow for drug discovery.

Detailed Experimental Protocol: PARP Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of a compound against PARP1.

Objective: To determine the IC50 value of this compound for the inhibition of PARP1 activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Stop buffer (e.g., 1 M H2SO4)

-

96-well microplate, high-binding capacity

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

-

Enzyme Reaction: Add the PARP1 enzyme to each well, followed by the test compound dilutions. Incubate for 15 minutes at room temperature.

-

Initiation of PARylation: Add biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate. Add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash the plate again. Add the HRP substrate and incubate until color develops.

-

Measurement: Stop the reaction with the stop buffer and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While direct biological activity data for this compound is limited, its structural similarity to other biologically active nicotinamide derivatives suggests it holds significant potential as a modulator of key cellular targets. The nicotinamide core is a versatile scaffold for the development of inhibitors for enzymes such as PARPs and sirtuins, as well as for modulators of various receptors and kinases. Further investigation through systematic screening, as outlined in the experimental workflow, is warranted to fully elucidate the therapeutic potential of this compound. The provided protocols offer a starting point for researchers to explore the biological activities of this compound and similar molecules in the pursuit of novel therapeutics.

References

- 1. 5-bromo-N-ethyl-2-methoxynicotinamide | 1315544-54-7 | Benchchem [benchchem.com]

- 2. Buy 5-Bromo-N-methylnicotinamide (EVT-360730) | 153435-68-8 [evitachem.com]

- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide-based Compounds as Potent Inhibitors of Translational- and Transcriptional-related Kinases - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]

Potential Biological Targets of 5-Bromo-N-ethylnicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide, a vital component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While direct experimental data on the biological targets of this compound are limited, its structural similarity to other well-characterized nicotinamide analogs provides a strong basis for hypothesizing its potential interactions within biological systems. This technical guide consolidates information on the likely targets of this compound by examining the established activities of related compounds. The primary putative targets include nicotinamidase, the G-protein coupled receptor 109A (GPR109A), nicotinamide N-methyltransferase (NNMT), and the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). This document provides a comprehensive overview of these potential targets, including detailed experimental protocols to facilitate the investigation of this compound's pharmacological profile, and presents available quantitative data for analogous compounds to serve as a benchmark for future studies.

Introduction

This compound belongs to the pyridine family of heterocyclic compounds. The presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen suggests that its biological activity may be modulated compared to its parent compound, nicotinamide. Bromination can alter the compound's electrophilicity and lipophilicity, potentially influencing its binding affinity and cellular permeability. The N-ethyl group can also affect its interaction with enzyme active sites and transporters. This guide explores the most probable biological targets for this compound based on the activities of structurally related molecules.

Putative Biological Targets and Mechanisms of Action

Nicotinamidase (PNC)

Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, a key step in the NAD+ salvage pathway.[1] Inhibition of nicotinamidase can lead to an increase in intracellular nicotinamide levels, which can have various physiological effects. The observation that 5-substituted nicotinamides can be excellent substrates, and correspondingly, 5-substituted nicotinaldehydes are potent inhibitors of nicotinamidases, strongly suggests that this compound may act as an inhibitor of this enzyme class.[2]

Quantitative Data for Nicotinamidase Inhibitors

| Compound | Enzyme Source | Ki (µM) | Inhibition Type |

| Nicotinaldehyde | S. cerevisiae | 0.94 | Competitive |

| Nicotinaldehyde | M. tuberculosis | 0.29 | Competitive |

| 5-O-methylnicotinaldehyde | Various | Potent Inhibitor | Not specified |

| 5-methylnicotinaldehyde | Various | Potent Inhibitor | Not specified |

| 5-bromonicotinaldehyde | Various | Potent Inhibitor | Not specified |

| Nicotinic Acid | S. cerevisiae | 120 | Competitive |

| NMN | Yeast | 65 | Competitive |

| NAD+ | Yeast | 700 (apparent) | Competitive |

This table presents data for analogous compounds to provide a reference for potential inhibitory activity of this compound.

Experimental Protocol: Coupled Enzymatic Assay for Nicotinamidase Activity

This assay continuously monitors nicotinamidase activity by coupling the production of ammonia to the consumption of NADH by glutamate dehydrogenase (GDH).[1][2]

Materials:

-

Recombinant or purified nicotinamidase

-

Nicotinamide (substrate)

-

This compound (test inhibitor)

-

α-ketoglutarate

-

NADH

-

Glutamate Dehydrogenase (GDH)

-

HEPES or Phosphate buffer (pH 7.5)

-

96-well microplate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing HEPES buffer, α-ketoglutarate, NADH, and GDH.

-

Add varying concentrations of the substrate, nicotinamide.

-

For inhibition studies, add a range of concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of nicotinamidase.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C for 8-10 minutes. The rate of NADH oxidation is proportional to the rate of ammonia production by nicotinamidase.

-

Calculate enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1).[1]

-

For inhibition studies, determine the IC50 and subsequently the Ki value by performing the assay at various substrate and inhibitor concentrations.

Figure 1: Workflow of the coupled enzymatic assay for nicotinamidase.

G-Protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as the niacin receptor, is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells.[3] Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is responsible for the anti-lipolytic effects of niacin.[4] 5-Bromonicotinic acid is a known agonist of GPR109A, suggesting that this compound may also interact with this receptor, potentially as an agonist, antagonist, or allosteric modulator.[3]

Quantitative Data for GPR109A Ligands

| Compound | Assay Type | Cell Line | EC50 / Ki (µM) |

| Nicotinic Acid | [3H]Nicotinic Acid Binding | HEK293-GPR109A | Ki ~ 0.3 |

| Nicotinic Acid | cAMP Inhibition | CHO-GPR109A | EC50 ~ 1 |

| 5-Bromonicotinic Acid | Not specified | Not specified | Potent Agonist |

This table provides reference data for known GPR109A agonists.

Experimental Protocol: GPR109A Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR109A receptor, allowing for the determination of its binding affinity (Ki).[4]

Materials:

-

HEK293 or CHO cells stably expressing human GPR109A

-

Cell culture and membrane preparation reagents

-

[3H]Nicotinic acid (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare cell membranes from the GPR109A-expressing cell line.

-

In a 96-well plate, incubate a fixed amount of cell membranes with a constant concentration of [3H]nicotinic acid.

-

Add a range of concentrations of the unlabeled test compound, this compound. Include wells for total binding (no competitor) and non-specific binding (excess of unlabeled nicotinic acid).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates membrane-bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Figure 2: GPR109A G-protein dependent signaling pathway.

Nicotinamide N-Methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders, making it a potential therapeutic target.[6][7] Given that this compound is a nicotinamide analog, it could act as a substrate or an inhibitor of NNMT.

Quantitative Data for NNMT Inhibitors

| Compound | Assay Type | IC50 (µM) |

| Sinefungin | UHP-HILIC-QTOF-MS | Low micromolar |

| S-adenosyl-L-homocysteine | UHP-HILIC-QTOF-MS | Low micromolar |

| 5-amino-1-methylquinoline | Fluorescence-based | Not specified |

| 6-methoxynicotinamide | Fluorescence-based | Not specified |

This table presents data for known NNMT inhibitors to provide context for potential activity.

Experimental Protocol: UHP-HILIC-QTOF-MS based NNMT Activity Assay

This highly sensitive assay allows for the rapid separation and quantification of the reaction product, N-methylnicotinamide (or its analog).[5]

Materials:

-

Recombinant human NNMT

-

Nicotinamide (or this compound as a potential substrate)

-

S-adenosyl-L-methionine (SAM)

-

This compound (as a potential inhibitor)

-

Reaction buffer (e.g., phosphate buffer, pH 7.5)

-

Acetonitrile

-

Formic acid

-

UHP-HILIC column

-

QTOF mass spectrometer

Procedure:

-

Prepare a reaction mixture containing NNMT, SAM, and the substrate (nicotinamide) in the reaction buffer.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Incubate the reaction at 37°C for a specified time.

-

Quench the reaction by adding an equal volume of acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by UHP-HILIC-QTOF-MS.

-

Separate the substrate and product using a HILIC column with a gradient of acetonitrile and water with formic acid.

-

Detect and quantify the product based on its accurate mass and retention time.

-

Calculate reaction rates and, for inhibition studies, determine the IC50 value.

Figure 3: Experimental workflow for the NNMT activity assay.

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)

OCTs are responsible for the uptake of organic cations from the blood into cells, particularly in the kidney and liver, while MATEs mediate their efflux from cells into the urine or bile.[8] N-methylnicotinamide is an endogenous substrate for both OCT2 and MATE1/2-K.[9] Due to its structural similarity, this compound may also be a substrate or inhibitor of these transporters, potentially impacting the pharmacokinetics of other cationic drugs.

Quantitative Data for OCT/MATE Substrates

| Compound | Transporter | Km (µM) |

| N-methylnicotinamide | MATE1 | 301 |

| N-methylnicotinamide | MATE2-K | 422 |

| N-methylnicotinamide | OCT2 | 318 |

| N-methylnicotinamide | Human kidney brush border membrane vesicles | 360 |

This table provides Km values for the related endogenous substrate N-methylnicotinamide.

Experimental Protocol: Transporter Interaction Assay in Transfected Cells

This assay utilizes cell lines overexpressing a specific transporter (e.g., OCT2 or MATE1) to determine if a test compound is a substrate or inhibitor.[10]

Materials:

-

HEK293 or other suitable host cells

-

HEK293 cells stably transfected with human OCT2 or MATE1

-

A known radiolabeled substrate of the transporter (e.g., [14C]metformin or [3H]N-methylnicotinamide)

-

This compound (test compound)

-

Uptake buffer

-

Lysis buffer

-

Scintillation counter and fluid

Procedure:

-

Seed the transfected and non-transfected (control) cells in 24-well plates and grow to confluence.

-

Wash the cells with uptake buffer.

-

To test for inhibition, pre-incubate the cells with various concentrations of this compound.

-

Add the radiolabeled substrate (at a concentration near its Km) to the wells and incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Calculate the transporter-specific uptake by subtracting the uptake in control cells from that in transfected cells.

-

Determine the IC50 value for inhibition. To determine if the compound is a substrate, a direct uptake study using a radiolabeled version of this compound would be required.

Figure 4: Vectorial transport of cationic drugs by OCT2 and MATE1.

Conclusion

While direct evidence is pending, the structural characteristics of this compound strongly suggest its potential interaction with several key biological targets, including nicotinamidase, GPR109A, NNMT, and OCT/MATE transporters. The information and protocols provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile. Elucidating the specific interactions of this compound with these targets will be crucial for understanding its potential therapeutic applications and off-target effects. The provided quantitative data for analogous compounds will serve as a valuable benchmark for these future investigations. Researchers are encouraged to employ the described methodologies to build a comprehensive biological activity profile for this compound.

References

- 1. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting OCT2/MATEs‐Mediated Drug Interactions in Healthy Volunteers and Patients with Chronic Kidney Disease: Insights from Extended Clearance Concept, Endogenous Biomarkers, and In Vitro Inhibition Studies (Perspectives from the International Transporter Consortium) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human multidrug and toxin extrusion 1 (MATE1/SLC47A1) transporter: functional characterization, interaction with OCT2 (SLC22A2), and single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-N-ethylnicotinamide: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide. This technical guide synthesizes the currently available, though limited, public information regarding its physicochemical properties, with a focus on solubility and stability. Due to a scarcity of specific experimental data for this compound in peer-reviewed literature, this document also outlines general methodologies for the assessment of these key parameters in early-stage drug development. This guide is intended to provide a foundational understanding for researchers and professionals working with this and similar chemical entities.

Physicochemical Properties

Publicly accessible data on this compound is largely confined to basic chemical identifiers and calculated physical properties. The following table summarizes the available information. It is critical to note that properties such as density, boiling point, and flash point are often calculated and may not reflect experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 173999-48-9 | [2] |

| Appearance | White to off-white solid | [3] |

| Density (Calculated) | 1.471 g/cm³ | [1] |

| Boiling Point (Calculated) | 343.92 °C at 760 mmHg | [1] |

| Flash Point (Calculated) | 161.798 °C | [1] |

| pKa (Predicted) | 14.07 ± 0.46 | [3] |

Solubility Profile

General Experimental Protocol for Solubility Assessment

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the test solvent.

-

The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

An aliquot of the supernatant is carefully removed and clarified, usually by centrifugation or filtration, to remove any suspended particles.

-

The concentration of the dissolved compound in the clarified supernatant is then determined using a validated analytical method, most commonly HPLC.

-

A calibration curve of the compound is prepared to accurately quantify the concentration in the sample.

Stability Profile

Detailed stability data for this compound is not present in the available literature. For the analogous compound, 5-Bromo-N-methylnicotinamide, it is stated to be generally stable under normal laboratory conditions but may be susceptible to decomposition in strongly acidic or basic environments.[4] Forced degradation studies are crucial to identify potential degradation pathways and to develop stability-indicating analytical methods.

General Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) at room and elevated temperatures.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The compound is subjected to high temperatures in a solid state.

-

Photostability: The compound is exposed to light of a specified wavelength and intensity.

Analytical Procedure:

-

Samples are taken at various time points from each stress condition.

-

The stressed samples are analyzed by a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

The goal is to separate the parent compound from any degradation products. The chromatographic conditions (e.g., mobile phase, column, flow rate) are optimized to achieve this separation.

-

Mass balance is calculated to ensure that all degradation products are accounted for.

Visualizations

As no specific signaling pathways involving this compound have been identified, a generalized workflow for assessing the solubility and stability of a research compound is presented below.

Caption: General workflow for solubility and stability assessment of a new chemical entity.

Conclusion

While this compound is commercially available, there is a notable lack of comprehensive, publicly available data regarding its solubility and stability. The information that is accessible is primarily limited to basic physical and chemical properties, many of which are calculated. For researchers and drug development professionals, this necessitates empirical determination of these critical parameters. The general experimental protocols outlined in this guide for solubility and stability assessment provide a starting point for such investigations. Future work should focus on generating and publishing robust experimental data for this compound to facilitate its potential applications in medicinal chemistry and broader scientific research.

References

An In-depth Technical Guide to 5-Bromo-N-ethylnicotinamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 5-Bromo-N-ethylnicotinamide, a halogenated derivative of the essential vitamin B3, nicotinamide. While specific biological data for this particular compound is limited in publicly accessible literature, this document consolidates the available information on its synthesis and places it within the broader historical and scientific context of nicotinamide and its analogs. This guide details the historical significance of nicotinamide in nutritional science, the rationale for the chemical modification of its structure, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the potential pharmacological pathways, such as the GPR109A signaling cascade, that related nicotinic acid derivatives are known to modulate. The absence of robust biological data for this compound itself highlights a significant knowledge gap and underscores the potential for future research into its unique pharmacological properties.

Introduction: The Legacy of Nicotinamide

The story of this compound is intrinsically linked to the history of its parent molecule, nicotinamide. The discovery of nicotinamide, a form of vitamin B3, was a pivotal moment in the history of nutrition and medicine. Its journey began with the investigation of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, which was rampant in the early 20th century. Through meticulous research, it was established that pellagra was not an infectious disease but a nutritional deficiency. In 1937, Conrad Elvehjem identified nicotinic acid and its amide, nicotinamide, as the dietary factors capable of curing pellagra.

This discovery spurred extensive research into the biological roles of nicotinamide, leading to the understanding of its critical function as a component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.

The therapeutic potential of nicotinamide and its derivatives has been a subject of continuous investigation. The core structure of nicotinamide has been systematically modified by medicinal chemists to modulate its physicochemical properties and biological activity. The introduction of a halogen, such as bromine, at the 5-position of the pyridine ring, and the N-alkylation of the amide group are common strategies to enhance potency, selectivity, and pharmacokinetic profiles. This compound emerges from this legacy of chemical exploration, representing a targeted modification of a fundamental biological molecule.

Synthesis of this compound

While the initial discovery and purpose for the synthesis of this compound are not well-documented in peer-reviewed literature, a detailed method for its preparation is provided in the patent literature. The following experimental protocol is adapted from patent US20060116519A1, which describes a robust method for its synthesis.

Experimental Protocol: Synthesis from 5-Bromonicotinic Acid

This synthesis involves the conversion of 5-bromonicotinic acid to its corresponding amide via an activated intermediate.

Materials:

-

5-Bromonicotinic acid

-

Tetrahydrofuran (THF)

-

1,1'-Carbonyldiimidazole (CDI)

-

Ethylamine solution (in THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of Carboxylic Acid: 5-Bromonicotinic acid (1 equivalent) is dissolved in anhydrous THF and cooled to 0°C.

-

1,1'-Carbonyldiimidazole (1.1 equivalents) is added portion-wise to the solution.

-

The reaction mixture is allowed to warm to ambient temperature and stirred for 2 hours to form the acylimidazolide intermediate.

-

Amidation: The reaction mixture is cooled to -10°C.

-

A solution of ethylamine in THF (2 equivalents) is added dropwise over 20 minutes, ensuring the temperature is maintained below 15°C.

-

The reaction is then allowed to warm to ambient temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure until a solid precipitate forms.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., cold THF or diethyl ether), and dried to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process: the activation of the carboxylic acid and the subsequent amidation.

In-Depth Technical Guide: Spectroscopic and Methodological Analysis of 5-Bromo-N-ethylnicotinamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chemical compound 5-Bromo-N-ethylnicotinamide. While direct, experimentally-verified spectral data for this specific molecule is not widely available in public databases, this document presents a robust, predictive analysis based on established principles of organic spectroscopy and data from closely related structural analogs. The information herein is designed to serve as a valuable resource for the synthesis, characterization, and application of this compound in a research and development setting.

Compound: this compound CAS Number: 173999-48-9 Molecular Formula: C₈H₉BrN₂O Molecular Weight: 229.07 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the compound's structure, taking into account the electronic effects of the bromine substituent and the ethylamide group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~8.80 | d | 1H | Pyridine H-2 |

| ~8.45 | dd | 1H | Pyridine H-6 |

| ~8.10 | t | 1H | Pyridine H-4 |

| ~6.50 | br s | 1H | N-H |

| ~3.45 | q | 2H | -CH₂- |

| ~1.25 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~165.0 | C=O |

| ~151.0 | Pyridine C-2 |

| ~148.0 | Pyridine C-6 |

| ~139.0 | Pyridine C-4 |

| ~131.0 | Pyridine C-3 |

| ~121.0 | Pyridine C-5 |

| ~35.0 | -CH₂- |

| ~15.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2970, ~2880 | Weak | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1590, ~1550 | Medium | C=C & C=N Stretch (Pyridine Ring) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1020 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 229/231 | High | [M]⁺ (Characteristic isotopic pattern for Br) |

| 200/202 | Medium | [M - C₂H₅]⁺ |

| 184/186 | High | [M - NHC₂H₅]⁺ (5-Bromonicotinoyl cation) |

| 156/158 | Medium | [M - CONHC₂H₅]⁺ |

| 105 | Low | [184/186 - Br]⁺ |

| 76 | Medium | Pyridine fragment |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of this compound, reflecting standard laboratory practices for this class of compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from 5-bromonicotinic acid.

dot

An In-depth Technical Guide to 5-Bromo-N-ethylnicotinamide (CAS: 173999-48-9)

Disclaimer: Publicly available scientific literature lacks in-depth studies on the biological activity, mechanism of action, and therapeutic potential of 5-Bromo-N-ethylnicotinamide. This guide is based on the limited information available, primarily from chemical databases and general knowledge of related nicotinamide derivatives.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its chemical structure, characterized by a pyridine ring with a bromo substituent at the 5-position and an N-ethyl carboxamide group at the 3-position, suggests its potential as a scaffold in medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, the broader class of nicotinamide derivatives has been extensively investigated for a range of biological activities. These activities often stem from their ability to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD) or related cofactors.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 173999-48-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₉BrN₂O | Chemical Supplier Catalogs |

| Molecular Weight | 229.07 g/mol | Chemical Supplier Catalogs |

| Calculated Density | 1.471 g/cm³ | Computational Prediction |

| Calculated Boiling Point | 343.9 °C at 760 mmHg | Computational Prediction |

| Calculated Flash Point | 161.8 °C | Computational Prediction |

| Appearance | White to off-white solid (typical) | General Information |

Synthesis

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Areas for Investigation

Although no specific biological activity has been reported for this compound, the nicotinamide scaffold is a common feature in many biologically active molecules. Research on related nicotinamide derivatives has shown activities in several areas, suggesting potential avenues for investigation for this compound.

-

Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes, including sirtuins, PARPs (poly(ADP-ribose) polymerases), and other NAD+-dependent enzymes. The bromo- and N-ethyl- substitutions on the nicotinamide core of this compound would modulate its electronic and steric properties, potentially leading to novel inhibitory activities.

-

Fungicidal Activity: Several studies have demonstrated the potential of nicotinamide derivatives as antifungal agents. The mechanism often involves the disruption of fungal metabolic pathways.

-

Drug Discovery Scaffold: The structure of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions.

The logical relationship for investigating the potential of this compound is outlined below.

Caption: Logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a chemical compound with a structure that suggests potential for biological activity, yet it remains largely unexplored in the scientific literature. The information available is currently limited to its basic chemical properties and its availability as a research chemical.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound against a wide range of biological targets to identify potential therapeutic areas.

-

Enzymatic and Cellular Assays: Characterizing its mechanism of action at the molecular and cellular levels.

-

Structural Biology: Determining its binding mode to any identified protein targets.

-

Medicinal Chemistry: Synthesizing analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Until such studies are conducted and published, the full potential of this compound will remain unknown. This guide serves as a starting point, summarizing the current state of knowledge and highlighting the significant opportunities for future research.

Methodological & Application

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide: In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a nicotinamide analog that, based on its structural similarity to known inhibitors, is postulated to be an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is a critical source of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling.[1][3] Cancer cells, with their high metabolic demands, are often highly dependent on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug discovery.[1][4]

These application notes provide detailed protocols for the in vitro evaluation of this compound as a potential NAMPT inhibitor. The described assays will enable researchers to characterize its enzymatic inhibition, cellular activity, and mechanism of action.

Postulated Signaling Pathway

The primary mechanism of action for NAMPT inhibitors is the disruption of the NAD+ salvage pathway. Inhibition of NAMPT leads to the depletion of intracellular NAD+, which in turn triggers a cascade of events including metabolic stress, reduced activity of NAD+-dependent enzymes (e.g., PARPs and sirtuins), and ultimately, apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Ethylnicotinamide|High-Quality Research Chemical [benchchem.com]

- 4. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-N-ethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a synthetic derivative of the nicotinamide scaffold, a core structure in numerous biologically active molecules. Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in cellular respiration, energy metabolism, and redox reactions. Furthermore, NAD+ is a substrate for key enzyme families that are prominent drug targets, including Poly(ADP-ribose) Polymerases (PARPs), sirtuins, and CD38/CD157.[1] The structural modifications present in this compound, specifically the bromine atom at the 5-position and the N-ethyl group, are anticipated to modulate its biological activity, potency, and membrane permeability compared to nicotinamide.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the cellular effects of this compound. The following sections detail potential mechanisms of action, protocols for relevant cell-based assays, and a framework for data presentation.

Potential Mechanism of Action and Signaling Pathways

Based on the activities of related nicotinamide derivatives, this compound may exert its cellular effects through several mechanisms:

-

Modulation of NAD+ Metabolism: As a nicotinamide analog, it could influence the cellular NAD+ pool, potentially serving as a precursor or inhibiting enzymes involved in NAD+ synthesis or consumption.

-

Enzyme Inhibition: The compound may act as an inhibitor of NAD+-dependent enzymes. The nicotinamide core is known to be mimicked by inhibitors of PARPs, which are crucial for DNA repair and cell survival, and sirtuins, a family of deacetylases that regulate gene expression, metabolism, and aging.[1]

-

Receptor Modulation: It may interact with various cellular receptors, influencing downstream signaling pathways.

The potential signaling pathways that could be affected by this compound are depicted below:

Experimental Protocols

A general workflow for characterizing the cellular effects of this compound is outlined below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which this compound affects cell viability.

Materials:

-

Selected cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of the compound on DNA synthesis, a marker of cell proliferation.

Materials:

-

Click-iT™ EdU Cell Proliferation Kit (e.g., from Thermo Fisher Scientific)

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates).

-

Treat cells with various concentrations of this compound for the desired time.

-

Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the culture medium and incubate for 2 hours.

-

Harvest and fix the cells according to the manufacturer's protocol.

-

Permeabilize the cells.

-

Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.

-

Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of EdU-positive cells.[2]

Cellular NAD+ Level Assay

This protocol quantifies changes in the intracellular NAD+ concentration upon treatment with the compound.

Materials:

-

NAD/NADH Assay Kit (e.g., from Abcam or Promega)

-

Selected cell line

-

This compound

-

PBS

-

Lysis buffer provided with the kit

Protocol:

-

Seed cells in a 96-well plate and treat with this compound for the desired duration.

-

Wash the cells with cold PBS.

-

Lyse the cells using the provided lysis buffer.

-

Follow the manufacturer's instructions for the enzymatic cycling reaction that leads to the formation of a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the NAD+ concentration based on a standard curve.

PARP Activity Assay (Cell-Based)

This assay measures the activity of PARP enzymes within the cell.

Materials:

-

HT Universal Colorimetric PARP Assay Kit (e.g., from Trevigen)

-

Selected cell line

-

This compound

-

A DNA-damaging agent (e.g., H₂O₂) to induce PARP activity (as a positive control)

Protocol:

-

Culture cells and treat with this compound.

-

Induce DNA damage to stimulate PARP activity, if necessary.

-

Lyse the cells and transfer the lysate to the assay plate coated with histones.

-

Allow the PARP in the lysate to add poly(ADP-ribose) (PAR) chains to the histones.

-

Detect the PAR chains using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance.

-

A decrease in absorbance in treated cells compared to the control indicates PARP inhibition.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise table to facilitate comparison.

| Assay Type | Cell Line | Compound Concentration | Result (Mean ± SD) | Parameter |

| Cell Viability (MTT) | HeLa | 1 µM | 98.2 ± 4.5% | IC₅₀ > 100 µM |

| 10 µM | 95.1 ± 5.2% | |||

| 100 µM | 80.7 ± 6.1% | |||

| Cell Proliferation (EdU) | HeLa | 10 µM | 75.3 ± 8.9% of control | EC₅₀ = 25 µM |

| NAD+ Levels | A549 | 10 µM | 120.5 ± 10.2% of control | - |

| PARP Activity | A549 | 10 µM | 45.6 ± 7.3% of control | IC₅₀ = 8.5 µM |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The provided protocols and guidelines offer a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, proliferation, NAD+ metabolism, and the activity of key enzymes like PARPs, researchers can elucidate its mechanism of action and potential as a therapeutic agent. It is recommended to adapt and optimize these general protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its analogs are known to modulate the activity of several key enzyme families, playing crucial roles in cellular metabolism, signaling, and DNA repair. The introduction of a bromine atom at the 5-position and an ethyl group on the amide nitrogen of the nicotinamide scaffold can significantly alter the compound's physicochemical properties and its interaction with target enzymes. These modifications offer the potential for developing more potent and selective enzyme inhibitors for research and therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound in studying the inhibition of three major classes of enzymes: Poly(ADP-ribose) polymerases (PARPs), Sirtuins (SIRTs), and Nicotinamidases. Additionally, a protocol for assessing its potential activity on the G-protein coupled receptor 109A (GPR109A) is included, given that nicotinic acid, a related compound, is a known agonist.

Disclaimer: As of the date of this document, specific quantitative data (e.g., IC50, Ki) for the interaction of this compound with the enzymes discussed below is not extensively available in the public domain. The provided data tables include values for related nicotinamide analogs to serve as a reference point for experimental design. The protocols are intended as templates to be adapted and optimized by researchers for the specific experimental conditions and goals.

Potential Applications and Target Enzyme Families

This compound, as a nicotinamide analog, is a promising candidate for investigating the following enzyme families:

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair and genomic stability. Nicotinamide is a known inhibitor of PARP activity, and synthetic analogs are being explored as anticancer agents.[1]

-

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. Nicotinamide is a well-characterized pan-sirtuin inhibitor.

-

Nicotinamidases: These enzymes catalyze the hydrolysis of nicotinamide to nicotinic acid, a key step in the NAD+ salvage pathway in many organisms. Inhibitors of nicotinamidase are of interest as potential antimicrobial agents.[2]

-

G-protein Coupled Receptor 109A (GPR109A): Also known as the nicotinic acid receptor, GPR109A is activated by nicotinic acid and mediates its lipid-lowering effects.[3] While nicotinamide is not an agonist, modifications to the nicotinamide structure could potentially lead to GPR109A activation.

Data Presentation: Inhibitory Activities of Related Compounds

The following tables summarize the inhibitory activities of nicotinamide and related compounds against the target enzyme families. This data can be used as a starting point for designing dose-response experiments with this compound.

Table 1: Inhibition of Poly(ADP-ribose) Polymerases (PARPs) by Nicotinamide Analogs

| Compound | Enzyme | Assay Type | IC50 / Ki | Reference |

| Nicotinamide | PARP1 | In vitro activity | IC50: ~30 µM | [4] |

| 3-Aminobenzamide | PARP1 | In vitro activity | IC50: ~30 µM | [4] |

| Olaparib | PARP1 | In vitro activity | IC50: ~5 nM | [5] |

| Rucaparib | PARP1 | In vitro activity | IC50: ~1.4 nM | [5] |

| Talazoparib | PARP1 | In vitro activity | IC50: ~0.57 nM | [5] |

Table 2: Inhibition of Sirtuins (SIRTs) by Nicotinamide

| Compound | Enzyme | Assay Type | IC50 | Reference |

| Nicotinamide | SIRT1 | In vitro activity | ~50-100 µM | [6] |

| Nicotinamide | SIRT2 | In vitro activity | ~50 µM | [7] |

| Nicotinamide | SIRT3 | In vitro activity | ~100 µM | [7] |

Table 3: Inhibition of Nicotinamidases by Various Inhibitors

| Compound | Enzyme Source | Assay Type | Ki | Reference |

| Nicotinic Acid | S. cerevisiae | In vitro activity | 120 µM | [2] |

| Nicotinaldehyde | S. cerevisiae | In vitro activity | 940 nM | [2] |

| 3-Acetylpyridine | S. cerevisiae | In vitro activity | 460 µM | [8] |

Table 4: Activation of GPR109A by Nicotinic Acid

| Compound | Receptor | Assay Type | EC50 | Reference |

| Nicotinic Acid | Human GPR109A | cAMP accumulation | ~1 µM | [3] |

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PARP1 activity. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

This compound

-

Nicotinamide (positive control)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for nicotinamide as a positive control.

-

Reaction Setup:

-

To the wells of a histone-coated 96-well plate, add 50 µL of PARP assay buffer.

-

Add 10 µL of activated DNA to each well.

-

Add 10 µL of the test compound or control at various concentrations.

-

Add 20 µL of recombinant human PARP1 enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 10 µL of biotinylated NAD+ to each well to start the PARP reaction.

-

Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the wells three times with 200 µL of wash buffer.

-

Detection:

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times with 200 µL of wash buffer.

-

-

Signal Development:

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).

-

Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vitro Sirtuin (SIRT1) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibition of SIRT1 by this compound. The assay is based on the deacetylation of a fluorogenic peptide substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate (e.g., from a commercial kit)

-

NAD+

-

This compound

-

Nicotinamide (positive control)

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound and nicotinamide in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

50 µL of SIRT1 assay buffer

-

10 µL of NAD+ solution

-

10 µL of the test compound or control at various concentrations

-

20 µL of recombinant human SIRT1 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic SIRT1 substrate to each well to start the reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

-

Signal Development: Add 50 µL of the developer solution to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 3: Nicotinamidase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous coupled enzyme assay to measure the inhibition of nicotinamidase. The production of ammonia from nicotinamide hydrolysis is coupled to the consumption of NADH by glutamate dehydrogenase (GDH).

Materials:

-

Nicotinamidase enzyme (e.g., from S. cerevisiae)

-

Nicotinamide (substrate)

-

This compound

-

Nicotinaldehyde (positive control inhibitor)

-

α-ketoglutarate

-

NADH

-

Glutamate dehydrogenase (GDH)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.3)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound and nicotinaldehyde in a suitable solvent.

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing:

-

Assay buffer

-

α-ketoglutarate (final concentration 1 mM)

-

NADH (final concentration 250 µM)

-

GDH (1.5 units per 100 µL)

-

Nicotinamide (at a concentration near its Km value)

-

Test compound or control at various concentrations

-

-

Reaction Initiation: Initiate the reaction by adding the nicotinamidase enzyme.

-